molecular formula C10H15BO4 B1426497 4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid CAS No. 1000414-17-4

4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid

Cat. No. B1426497
CAS RN: 1000414-17-4
M. Wt: 210.04 g/mol
InChI Key: KAAMSKWLTRGLFW-UHFFFAOYSA-N
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Description

4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid, also known as 4-MMPBA, is an organic compound belonging to the family of boronic acids. It is a white, crystalline solid with a melting point of 118-120°C and a molecular formula of C10H14BO3. It is an important reagent in organic synthesis and has a wide range of potential applications in the laboratory. 4-MMPBA has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a catalyst for the synthesis of a variety of organic compounds.

Scientific Research Applications

  • Formation of Tetraarylpentaborates : Research by Nishihara, Nara, and Osakada (2002) in "Inorganic Chemistry" details the formation of cationic rhodium complexes with new tetraarylpentaborates from the reaction of (4-methoxyphenyl)boronic acid and (2,6-dimethylphenyl)boronic acid. These complexes undergo hydrolysis to yield specific products (Nishihara, Nara, & Osakada, 2002).

  • Supramolecular Assemblies : Pedireddi and Seethalekshmi (2004) demonstrated the supramolecular assemblies of phenylboronic and 4-methoxyphenylboronic acids in "Tetrahedron Letters". These assemblies were formed due to O–H⋯N hydrogen bonds between hetero N-atoms and –B(OH)2 (Pedireddi & Seethalekshmi, 2004).

  • Novel Boronic Acid Structures : Cyrański et al. (2012) in "CrystEngComm" focused on designing novel boronic acids with monomeric structures for crystal engineering, analyzing the structures of various ortho-alkoxyphenylboronic acids (Cyrański et al., 2012).

  • Synthesis Improvement of Alkyl-Phenylboronic Acids : Deng et al. (2009) in "Journal of Biomedical Nanotechnology" studied the synthesis of different alkyl-phenylboronic acids, including 2,6-dimethylphenylboronic acid, and proposed an optimized "one-pot" method for their synthesis (Deng et al., 2009).

  • Palladium Complexes and Cytotoxic Studies : Faghih et al. (2018) in "Inorganica Chimica Acta" synthesized palladium complexes using ligands derived from ortho-vanillin, including 2,6-dimethylphenyl. They assessed the cytotoxic effect of these complexes on cancerous cell lines (Faghih et al., 2018).

  • Conductance Studies in Chemical Reactions : Barczyński and Szafran (1994) conducted conductance studies involving 4-methoxy-2,6-dimethylpyridine N-oxide and trifluoroacetic acid in nitrobenzene. This study in the "Journal of the Chemical Society, Faraday Transactions" is vital for understanding the conductance behavior of acid–base complexes (Barczyński & Szafran, 1994).

Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

Boronic acids are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups . This interaction can lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

Boronic acids are known to be involved in various biochemical pathways due to their ability to interact with a wide range of biological targets . The downstream effects of these interactions can vary widely, depending on the specific targets and pathways involved.

Pharmacokinetics

Boronic acids, in general, are known to have good bioavailability due to their ability to form reversible covalent bonds, which can facilitate their absorption and distribution .

Result of Action

The interaction of boronic acids with biological targets can lead to changes in cellular processes, potentially resulting in various biological effects .

Action Environment

The action, efficacy, and stability of 4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the formation of reversible covalent bonds between boronic acids and their targets . Additionally, factors such as temperature and the presence of other molecules can also influence the action of boronic acids .

properties

IUPAC Name

[4-(methoxymethoxy)-2,6-dimethylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO4/c1-7-4-9(15-6-14-3)5-8(2)10(7)11(12)13/h4-5,12-13H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAMSKWLTRGLFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1C)OCOC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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